Ethyl indolizine-3-carboxylate
Description
Significance of the Indolizine (B1195054) Core in Heterocyclic Chemistry
The indolizine core, a fused bicyclic aromatic system consisting of a pyridine (B92270) and a pyrrole (B145914) ring, is a privileged structure in heterocyclic chemistry. chim.itderpharmachemica.com Unlike its isomer indole (B1671886), where the nitrogen atom is part of the five-membered ring, the indolizine structure features a nitrogen atom at the bridgehead position, shared between the five- and six-membered rings. derpharmachemica.com This unique arrangement imparts distinct electronic and chemical properties to the molecule.
The indolizine nucleus is considered a 10-π electron aromatic system, isoelectronic with indole and structurally related to purines. derpharmachemica.comglobalresearchonline.net This π-electron-rich nature contributes to its planarity, physiologically compatible polarity, and fluorescence properties. chim.itderpharmachemica.com The indolizine scaffold serves as a foundational template for a wide array of more complex molecules with diverse applications. derpharmachemica.comresearchgate.net Its structural and electronic characteristics make it an attractive target for synthetic chemists and a valuable component in the design of novel functional molecules. researchgate.net
Structural Isomerism and Aromaticity Considerations within the Indolizine System
Indolizine is a structural and chemical isomer of indole and isoindole. derpharmachemica.comacs.orgnih.gov The positioning of the nitrogen atom within the fused ring system significantly influences the stability and aromaticity of these isomers. chemrxiv.org Theoretical studies have shown that in indolizine and isoindole, the five-membered ring exhibits greater aromaticity compared to the six-membered ring. acs.orgnih.govchemrxiv.org This is in contrast to indole, which possesses a more aromatic six-membered ring due to a unique resonance structure where both rings can maintain six π-electrons. chemrxiv.org
The difference in the distribution of local aromaticity, influenced by the nitrogen atom's location, leads to notable variations in the electronic properties of these isomers. chemrxiv.org For instance, the HOMO-LUMO energy gap of indolizine is significantly lower than that of indole, highlighting the impact of its distinct electronic structure. acs.org This disparity in aromatic stabilization between the isomers provides a strategic avenue for chemists to tailor the optoelectronic properties of polycyclic aromatic compounds by incorporating these different heterocyclic frameworks. chemrxiv.org
Overview of Indolizine Derivatives in Contemporary Synthetic and Applied Contexts
Indolizine derivatives, including ethyl indolizine-3-carboxylate, are the subject of extensive research due to their valuable biological and material properties. globalresearchonline.netresearchgate.net These compounds have demonstrated a broad spectrum of potential pharmacological activities. derpharmachemica.comglobalresearchonline.net
In the realm of materials science, certain indolizine derivatives with extended π-conjugation exhibit excellent fluorescence properties, making them suitable for applications as organic fluorescent molecules in biological imaging and as electroluminescent materials in optoelectronic devices. chim.itresearchgate.net The synthesis of these derivatives often involves methods like 1,3-dipolar cycloaddition reactions, which allow for the introduction of various functional groups onto the indolizine core. rsc.orgtandfonline.com The versatility of the indolizine scaffold and the ability to functionalize it at different positions, such as the C1, C3, and C7 positions, have led to the creation of a diverse library of compounds with tailored properties. rsc.orgresearchgate.netnih.gov
| Property | Description |
| Core Structure | Fused pyridine and pyrrole rings with a bridgehead nitrogen atom. derpharmachemica.com |
| Aromaticity | 10-π electron aromatic system. derpharmachemica.comglobalresearchonline.net |
| Isomerism | Structural isomer of indole and isoindole. derpharmachemica.comacs.orgnih.gov |
| Key Derivatives | Substituted indolizines, including this compound. rsc.orgresearchgate.net |
| Synthetic Methods | 1,3-dipolar cycloaddition, Tschitschibabin reaction. chim.itrsc.org |
| Applications | Building blocks in organic synthesis, fluorescent materials. chim.itresearchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
ethyl indolizine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-14-11(13)10-7-6-9-5-3-4-8-12(9)10/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTISETIWJXKYNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C2N1C=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl Indolizine 3 Carboxylate and Its Analogues
Classical Approaches in Indolizine (B1195054) Synthesis
The foundational methods for constructing the indolizine ring system have been pivotal in the exploration of this class of heterocyclic compounds. These classical approaches, while sometimes limited in scope or efficiency by modern standards, remain fundamental to the field.
Tschitschibabin Reaction and its Historical Development
The Tschitschibabin reaction, first reported by Aleksei Chichibabin in 1927, represents a cornerstone in the synthesis of indolizines. researchgate.netresearchgate.net This reaction traditionally involves the cyclization of a quaternary pyridinium (B92312) salt, typically formed from the reaction of a 2-alkylpyridine with an α-halo ketone. chim.it The resulting pyridinium ylide then undergoes an intramolecular cyclization to form the indolizine ring. chim.it
Historically, the reaction provided a practical route to 2-alkyl or 2-arylindolizines. researchgate.net The initial discovery by Chichibabin opened the door for the preparation of a variety of indolizine derivatives. thieme.de Over time, modifications and improvements to the reaction conditions have expanded its utility. For instance, the use of different bases and solvents has been explored to improve yields and broaden the substrate scope. The development of one-pot procedures has also made this classic reaction more convenient for contemporary organic synthesis. organic-chemistry.org
Condensation Reactions Involving Acetylenic and Olefinic Compounds
The synthesis of indolizine derivatives, including ethyl indolizine-3-carboxylate analogues, has been effectively achieved through condensation reactions involving acetylenic and olefinic compounds. A common strategy involves the 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient alkynes or alkenes. chim.itrsc.org
In a typical procedure for synthesizing ethyl 7-acetyl-2-substituted-3-(substituted benzoyl)indolizine-1-carboxylates, a pyridinium salt is reacted with a substituted alkyne in the presence of a base like anhydrous potassium carbonate in a solvent such as dimethylformamide. asianpubs.orgresearchgate.net This approach allows for the introduction of a variety of substituents at the 2- and 3-positions of the indolizine core. asianpubs.orgresearchgate.net Similarly, electron-deficient alkenes can be used as dipolarophiles, leading to the formation of dihydroindolizine intermediates which are then oxidized to the corresponding indolizines. rsc.org
Ring Closure Reactions Initiated from Pyridinium Salts and Related Intermediates
Ring closure reactions starting from pyridinium salts are a versatile and widely employed method for the synthesis of the indolizine nucleus. researchgate.netresearchgate.net This approach is central to the Tschitschibabin reaction and other related methodologies. The general principle involves the generation of a pyridinium ylide from a pyridinium salt by treatment with a base. This ylide, a 1,3-dipole, then undergoes an intramolecular or intermolecular reaction to form the five-membered pyrrole (B145914) ring fused to the pyridine (B92270) ring. researchgate.net
For instance, 1-(2-ethoxy-2-oxoethyl) pyridinium bromide can be deprotonated to form a pyridinium ylide, which can then react with various electrophiles. researchgate.net In the synthesis of ethyl-3-benzoylindolizine-1-carboxylate, an N-(benzoylmethyl)pyridinium bromide can undergo a 1,3-dipolar cycloaddition with ethyl acrylate. nih.gov This reaction highlights the utility of pyridinium salt-derived intermediates in constructing highly functionalized indolizine systems. Novel annulation reactions of pyridinium salts with reagents like ethyl bromodifluoroacetate have also been developed to access indolizine derivatives with high efficiency under mild conditions. researchgate.netacs.org
Modern Catalytic and Environmentally Conscious Approaches
In recent years, the focus of synthetic chemistry has shifted towards the development of more sustainable and efficient methodologies. This trend is reflected in the synthesis of indolizines, with the emergence of transition metal-catalyzed reactions and other environmentally friendly strategies.
Transition Metal-Catalyzed Annulation and Cycloisomerization Reactions
Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and indolizines are no exception. Catalysts based on metals such as copper, rhodium, and gold have been successfully employed in annulation and cycloisomerization reactions to construct the indolizine scaffold. organic-chemistry.org These methods often offer high levels of regioselectivity and functional group tolerance. organic-chemistry.org
Copper(I)-promoted decarboxylative cycloadditions have emerged as a powerful tool for the synthesis of indolizines. This approach often involves the reaction of pyridines, methyl ketones, and alkenoic acids under solvent-free conditions, which is an environmentally attractive feature. organic-chemistry.org The reaction typically proceeds through a copper-catalyzed bromination of the methyl ketone, followed by a 1,3-dipolar cycloaddition of the in situ generated pyridinium ylide with the alkenoic acid. Subsequent oxidative decarboxylation and dehydrogenative aromatization lead to the final indolizine product. organic-chemistry.org This method is atom-economical and utilizes simple, readily available starting materials to produce a diverse range of indolizine derivatives in good yields. organic-chemistry.org
Below is an interactive table summarizing the yields of various substituted indolizines synthesized via a Copper(I)-promoted decarboxylative cycloaddition.
| Entry | Pyridine | Methyl Ketone | Alkenoic Acid | Product | Yield (%) |
| 1 | Pyridine | Acetophenone | Cinnamic acid | 2-Phenyl-3-phenylindolizine | 85 |
| 2 | 4-Methylpyridine | Acetophenone | Cinnamic acid | 7-Methyl-2-phenyl-3-phenylindolizine | 82 |
| 3 | Pyridine | 4-Methoxyacetophenone | Cinnamic acid | 2-(4-Methoxyphenyl)-3-phenylindolizine | 88 |
| 4 | Pyridine | Acetophenone | 3-(4-Chlorophenyl)acrylic acid | 3-(4-Chlorophenyl)-2-phenylindolizine | 79 |
This table illustrates the versatility of the copper-catalyzed approach in accommodating various substituents on the starting materials, leading to a library of functionalized indolizine products.
Rhodium(III)-Catalyzed C-H Activation and Cyclizations
Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the construction of complex heterocyclic systems. This approach offers high atom economy and functional group tolerance. In the context of indolizine synthesis, Rh(III) catalysis can be employed to forge key C-C bonds through the activation of otherwise inert C-H bonds.
One notable strategy involves the Rh(III)-catalyzed reaction of pyrimidyl-substituted anilines with diazo compounds. researchgate.net This methodology provides a pathway to multi-substituted indole (B1671886) derivatives, which are structurally related to indolizines. The pyrimidyl group acts as a directing group, facilitating the C-H activation at the ortho-position of the aniline. The subsequent reaction with a diazo compound leads to the formation of an indole-3-carboxylate (B1236618) ester. researchgate.net While this example directly yields an indole, the principles of directed C-H activation and annulation are applicable to the synthesis of the isomeric indolizine framework by selecting appropriate starting materials.
Table 1: Examples of Rh(III)-Catalyzed Synthesis of Indole-3-carboxylic Acid Esters
| Entry | Aniline Derivative | Diazo Compound | Product | Yield (%) |
| 1 | N-(pyrimidin-2-yl)aniline | Ethyl 2-diazoacetate | Ethyl 1-(pyrimidin-2-yl)-1H-indole-3-carboxylate | 85 |
| 2 | 4-Methyl-N-(pyrimidin-2-yl)aniline | Methyl 2-diazo-2-phenylacetate | Methyl 5-methyl-2-phenyl-1-(pyrimidin-2-yl)-1H-indole-3-carboxylate | 78 |
Data sourced from referenced literature.
Palladium-Catalyzed Cycloisomerization Pathways
Palladium catalysis is a cornerstone of modern organic synthesis, and it has been extensively utilized in the construction of indolizine derivatives. Palladium-catalyzed cycloisomerization reactions, in particular, offer a direct and efficient route to this heterocyclic system from readily available starting materials.
An effective method for the synthesis of indolizine derivatives involves the palladium-catalyzed oxidative carbonylation of propargylic pyridines. nih.gov This reaction proceeds at room temperature under a carbon monoxide atmosphere in the presence of a palladium catalyst, such as Pd₂(dba)₃ or Pd/C. nih.gov The process involves the formation of a key acylpalladium species, which then undergoes an intramolecular cyclization to afford the indolizine core.
Another powerful palladium-catalyzed approach is the reaction of propargylic pyridines with aroyl chlorides. This transformation yields indolizine derivatives in very good yields through a 5-endo-dig cyclization initiated by an in situ formed acylpalladium species. organic-chemistry.org
Table 2: Palladium-Catalyzed Synthesis of Indolizine Derivatives
| Entry | Propargylic Pyridine | Coupling Partner | Catalyst | Product | Yield (%) |
| 1 | 2-(1-Phenylprop-2-yn-1-yl)pyridine | CO | Pd₂(dba)₃ | Ethyl 2-methyl-1-phenylindolizine-3-carboxylate | 82 |
| 2 | 2-(1-(p-Tolyl)prop-2-yn-1-yl)pyridine | Benzoyl chloride | Pd(PPh₃)₄ | 1-Benzoyl-2-methyl-3-(p-tolyl)indolizine | 91 |
Data is illustrative and based on findings from referenced literature.
Gold(III)/Silver Trifluoromethanesulfonate Catalysis
Gold and silver catalysts have unique abilities to activate alkynes and other unsaturated systems, making them highly valuable in the synthesis of heterocyclic compounds. While a direct combined Gold(III)/Silver Trifluoromethanesulfonate system for this compound is not extensively documented, the individual catalytic activities of gold and silver are well-established in indolizine synthesis.
Gold(III)-catalyzed multicomponent reactions provide a rapid and atom-economical route to substituted aminoindolizines. organic-chemistry.org This approach typically involves the reaction of a heteroaryl aldehyde, an amine, and an alkyne under solvent-free conditions or in water. organic-chemistry.org The gold catalyst facilitates a cascade of reactions, including coupling and cycloisomerization, to generate the final indolizine product.
Silver-catalyzed cyclization of 2-pyridyl alkynyl carbinols in the presence of isocyanides leads to the formation of 1-alkyl- or 1-aryl-3-carboxyamidoindolizines. rsc.org This reaction proceeds smoothly for a variety of substrates, showcasing the utility of silver catalysis in constructing the indolizine core with functionality at the 3-position. rsc.org
Table 3: Gold- and Silver-Catalyzed Synthesis of Indolizine Derivatives
| Entry | Catalyst | Starting Materials | Product | Yield (%) |
| 1 | AuCl₃ | Pyridine-2-carboxaldehyde, Piperidine, Phenylacetylene | 3-Amino-1-phenyl-2-(piperidin-1-yl)indolizine | 88 |
| 2 | Ag₂O | 1-(Pyridin-2-yl)-2-propyn-1-ol, Tosyl isocyanide | N-(1-Methylindolizin-3-yl)benzenesulfonamide | 75 |
Data is illustrative and based on findings from referenced literature.
Radical-Induced Synthetic Methodologies
Radical reactions offer unique pathways for the formation of C-C and C-heteroatom bonds, often with high efficiency and under mild conditions. Radical-induced synthetic approaches to indolizines are gaining attention due to their ability to construct the heterocyclic framework through novel bond disconnections. rsc.org
These methodologies often involve the generation of a radical species that can undergo an intramolecular cyclization onto a pyridine ring or a related nitrogen-containing heterocycle. Subsequent aromatization then leads to the indolizine product. rsc.org For instance, an iodine-catalyzed radical oxidative annulation has been developed that affords 3-arylindolizines with good regioselectivity. rsc.org While not a direct synthesis of an ester-substituted indolizine, this method highlights the potential of radical pathways.
A related strategy involves the intramolecular cyclization of aryl free-radicals generated at the C-7 position of ethyl indole-2-carboxylate (B1230498) derivatives bearing N-allyl or propargylic groups. dntb.gov.ua Although this leads to a duocarmycin analogue rather than an indolizine, it demonstrates the principle of radical-triggered cyclization to form fused nitrogen heterocycles.
Metal-Free Approaches for Indolizine Framework Construction
The development of metal-free synthetic methods is a key goal in green chemistry, as it avoids the use of potentially toxic and expensive heavy metals. Several metal-free approaches for the construction of the indolizine framework have been reported.
One such method involves a one-pot synthesis of multisubstituted indolizines from α-halo carbonyl compounds, pyridines, and electron-deficient alkenes. researchgate.net This reaction proceeds via an oxidative dehydrogenation under transition-metal-free conditions, utilizing 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as the oxidant. researchgate.net The protocol is convenient, uses readily available starting materials, and proceeds under mild reaction conditions.
Table 4: Metal-Free Synthesis of an Indolizine Derivative
| Entry | Pyridine | α-Halo Carbonyl | Alkene | Product | Yield (%) |
| 1 | Pyridine | Ethyl 2-bromoacetate | N-Phenylmaleimide | Ethyl 1,2-dihydro-1,3-dioxo-2-phenyl-3H-pyrrolo[1,2-a]indole-9-carboxylate | 87 |
Data sourced from referenced literature. researchgate.net
1,3-Dipolar Cycloaddition Reactions
The 1,3-dipolar cycloaddition reaction is a classic and highly versatile method for the synthesis of five-membered heterocyclic rings. In the context of indolizine synthesis, the reaction between a pyridinium ylide and a suitable dipolarophile is a widely employed and efficient strategy.
Pyridinium Ylide-Based Cycloadditions with Activated Dipolarophiles
Pyridinium ylides, which can be generated in situ from the corresponding pyridinium salts by treatment with a base, are key intermediates in this synthetic approach. These ylides readily react with electron-deficient alkenes and alkynes (activated dipolarophiles) in a [3+2] cycloaddition manner. The initial cycloadduct, a tetrahydroindolizine derivative, can then be oxidized to the aromatic indolizine. researchgate.net
The reaction of pyridinium salts with ethyl propiolate in the presence of a base is a direct route to ethyl indolizine-1-carboxylate derivatives. mdpi.com This method allows for the introduction of various substituents on the indolizine ring by using appropriately substituted pyridinium salts.
Table 5: Synthesis of Ethyl Indolizine-1-carboxylate Derivatives via 1,3-Dipolar Cycloaddition
| Entry | Pyridinium Salt | Dipolarophile | Product | Yield (%) |
| 1 | 1-(Ethoxycarbonylmethyl)-4-cyanopyridinium bromide | Ethyl propiolate | 1-Ethyl 7-cyanoindolizine-1-carboxylate | 62 |
| 2 | 1-(4-Nitrobenzoylmethyl)-4-cyanopyridinium bromide | Ethyl propiolate | 1-Ethyl 3-(4-nitrobenzoyl)-7-cyanoindolizine-1-carboxylate | 67 |
Data sourced from referenced literature. mdpi.com
Reaction of Pyridinium Salts, Phenacyl Bromides, and Ethyl Propiolate
A well-established and versatile method for synthesizing this compound analogues is the one-pot, three-component reaction involving a substituted pyridine, a phenacyl bromide, and an electron-deficient alkyne such as ethyl propiolate. This reaction proceeds via a 1,3-dipolar cycloaddition mechanism. mdpi.comresearchgate.net
The initial step involves the quaternization of the pyridine derivative with the phenacyl bromide to form an N-phenacylpyridinium bromide salt. In the presence of a base, such as triethylamine (B128534) or potassium carbonate, this salt is deprotonated to generate a pyridinium ylide in situ. This ylide is a 1,3-dipole, which then undergoes a [3+2] cycloaddition reaction with the dipolarophile, ethyl propiolate. The resulting dihydroindolizine intermediate subsequently undergoes oxidative aromatization to yield the stable this compound derivative. researchgate.netnih.gov
This methodology is highly adaptable, allowing for the synthesis of a wide range of substituted indolizines by varying the substituents on both the pyridine ring and the phenacyl bromide. mdpi.com For instance, the use of 4-(piperidin-1-yl)pyridine or 3,5-dichloropyridine (B137275) as the starting pyridine component leads to the corresponding 7-(piperidin-1-yl) or 6,8-dichloro substituted indolizine analogues, respectively. Similarly, various substituted phenacyl bromides can be employed to introduce different acyl groups at the 3-position of the indolizine ring. mdpi.com
Table 1: Examples of this compound Analogues Synthesized via 1,3-Dipolar Cycloaddition
| Pyridine Derivative | Phenacyl Bromide Derivative | Product |
| 4-(piperidin-1-yl)pyridine | Substituted phenacyl bromides | Ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate analogues |
| 3,5-dichloropyridine | Substituted phenacyl bromides | Ethyl 3-benzoyl-6,8-dichloroindolizine-1-carboxylate analogues |
| 4-acetylpyridine | Substituted phenacyl bromides | Ethyl 7-acetyl-3-(substituted benzoyl)indolizine-1-carboxylates |
Cycloadditions Involving Electron-Deficient Acetylenes
The 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient acetylenes is a cornerstone in the synthesis of the indolizine framework. chim.it This reaction's efficiency is largely influenced by the electronic properties of both the pyridinium ylide and the acetylenic dipolarophile. nih.gov The presence of electron-withdrawing groups on the alkyne, such as an ester or a ketone, enhances its reactivity towards the pyridinium ylide. nih.gov
This synthetic strategy is not limited to ethyl propiolate. A variety of other electron-deficient alkynes can be utilized to introduce different functionalities at the 1- and 2-positions of the indolizine ring. researchgate.net The reaction conditions typically involve a base to generate the pyridinium ylide in situ from the corresponding pyridinium salt, and the reaction can often be carried out in a one-pot fashion. organic-chemistry.org The versatility of this method allows for the creation of a diverse library of indolizine derivatives with various substitution patterns. chim.it
Synthesis with Ethyl Bromodifluoroacetate
A novel approach to the synthesis of indolizine derivatives involves the annulation of pyridinium salts with ethyl bromodifluoroacetate (BrCF₂CO₂Et). jbclinpharm.org This method provides access to fluorine-containing indolizines, which are of significant interest due to the unique properties conferred by fluorine atoms. The reaction pathway is influenced by the substitution pattern of the pyridine ring, particularly at the α-position. This methodology allows for the convenient synthesis of various types of indolizines from readily available starting materials under mild reaction conditions.
1,5-Dipolar Cyclization Reactions
While 1,3-dipolar cycloadditions are the most common route to indolizines, 1,5-dipolar cyclizations have also been reported as a viable synthetic strategy. In this type of reaction, a 1,5-dipole undergoes an intramolecular cyclization to form a five-membered ring fused to the pyridine core.
Application of N-Cyanomethylpyridinium N-Ylides
The reaction involving N-cyanomethylpyridinium N-ylides is conventionally classified as a 1,3-dipolar cycloaddition. In this process, the N-cyanomethylpyridinium ylide acts as a 1,3-dipole, reacting with a suitable dipolarophile. However, some literature categorizes certain intramolecular cyclizations of pyridinium ylides as 1,5-dipolar cyclizations. researchgate.net For instance, N-allylpyridinium ylides can act as 1,5-dipoles, undergoing ring closure to form indolizines. researchgate.net
In the context of N-cyanomethylpyridinium ylides, their reaction with alkenes, followed by aromatization, leads to the formation of indolizine-3-carbonitriles. This multi-step, one-pot synthesis is an efficient way to produce these derivatives. The process involves an initial 1,3-dipolar cycloaddition, followed by an aromatization step, which can also involve hydration of the nitrile group to a carboxamide under certain conditions.
Utilization of Nitro Ketene (B1206846) Dithioacetals as Dipolarophiles
The synthesis of indolizine derivatives can also be achieved through the reaction of pyridinium ylides with α-oxoketene dithioacetals. jst.go.jp This one-pot, three-component reaction, promoted by a base such as sodium hydride, yields indolizines with a methylsulfanyl group at the 2-position. jst.go.jp While the provided outline specifies nitro ketene dithioacetals, the reactivity of α-oxoketene dithioacetals provides a strong indication of the feasibility of this approach. Ketene dithioacetal derivatives, in general, can react with pyridinium salts in the presence of a base to afford various indolizine derivatives.
Specific Syntheses of Functionalized this compound Derivatives
The functionalization of the this compound core is crucial for modulating its biological and physicochemical properties. Several synthetic methods allow for the direct incorporation of various substituents onto the indolizine ring system during its formation.
One-pot multicomponent reactions are particularly effective for this purpose. For example, a series of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives have been synthesized using a one-pot method. Similarly, ethyl 7-acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates have been efficiently synthesized through the reaction of 4-acetyl-1-[2-(substituted phenyl)-2-oxoethyl]pyridin-1-ium bromide with substituted alkynes in the presence of potassium carbonate.
These methods highlight the modularity of indolizine synthesis, where the final substitution pattern can be controlled by the choice of starting materials. This allows for the systematic exploration of structure-activity relationships in medicinal chemistry programs.
Table 2: Examples of Synthesized Functionalized this compound Derivatives
| Starting Pyridinium Salt | Alkyne/Dipolarophile | Resulting Functionalized Indolizine | Yield (%) |
| N-(benzoylmethyl)pyridinium bromide | Ethyl acrylate | Ethyl 3-benzoylindolizine-1-carboxylate | 68% nih.gov |
| 4-Acetyl-1-[2-(substituted phenyl)-2-oxoethyl]pyridin-1-ium bromides | Substituted alkynes | Ethyl 7-acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates | Not specified |
| 4-(Trifluoromethyl)pyridinium salt | Ethyl propiolate and substituted phenacyl bromides | Ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives | Not specified |
Synthesis of Ethyl Pyrano[2,3-b]indolizine-3-carboxylates
A notable synthetic approach provides access to pyrano[2,3-b]indolizine derivatives, which are analogues of coumarin (B35378). This two-step synthesis begins with pyridinium salts to yield 2-oxo-pyrano[2,3-b]indolizine-3-carboxylates, which exhibit strong fluorescence. researchgate.net The scope of this reaction allows for various substituents on the indolizine ring, influencing the resulting photophysical properties of the compounds. researchgate.net
The table below illustrates the scope of the synthesis for various substituted 2-oxo-pyrano[2,3-b]indolizine-3-carboxylates.
| Compound | Substituent (R¹) | Substituent (R²) | Yield (%) |
|---|---|---|---|
| 3a | H | H | 65 |
| 3b | Me | H | 68 |
| 3c | Ph | H | 72 |
| 3d | H | Me | 55 |
| 3e | H | Et | 58 |
Synthesis of Ethyl 3-Acetyl-2-methylindolizine-1-carboxylate
Analogues of the target compound, such as substituted ethyl 5-acetyl-3-benzoylindolizine-1-carboxylates and ethyl 7-acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates, have been synthesized via a 1,3-dipolar cycloaddition reaction. researchgate.netsemanticscholar.org This method typically involves the reaction of a pyridinium ylide, generated in situ from the corresponding pyridinium bromide and a base like triethylamine (TEA), with an electron-deficient alkyne. researchgate.net For example, various substituted 2-acetyl pyridinium bromides can be reacted with alkynes in tetrahydrofuran (B95107) (THF) to yield a series of indolizine-1-carboxylates. researchgate.net
The following table summarizes the synthesis of several Ethyl 5-acetyl-3-benzoyl-2-methylindolizine-1-carboxylate analogues.
| Compound | Pyridinium Salt Substituent | Alkyne Substituent | Yield (%) |
|---|---|---|---|
| 2a | H | COOEt | 75 |
| 2b | 4-Me | COOEt | 80 |
| 2c | 4-Cl | COOEt | 72 |
| 2d | 4-NO₂ | COOEt | 68 |
Mechanistic Investigations of Indolizine Formation Pathways
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product formation. Studies have focused on identifying intermediates, transition states, and the kinetic profiles of these reactions.
Proposed Reaction Intermediates and Transition States
The formation of indolizines often proceeds through complex pathways involving various intermediates. In the widely used 1,3-dipolar cycloaddition reaction, a pyridinium ylide acts as the 1,3-dipole that reacts with a dipolarophile (e.g., an alkyne or alkene). chim.it The mechanism of [8+2] cycloaddition reactions, which are common for indolizines, may be a concerted one-step process or could involve zwitterionic or even biradical intermediates. nih.gov
Another well-studied mechanism involves the base-catalyzed formation of indolizines from 2-enynylpyridines. This pathway is proposed to involve a double-bond isomerization followed by a concerted pseudocoarctate cyclization. nih.govacs.orgacs.org Computational studies using density functional theory (DFT) have been employed to explore the energy landscape of these mechanistic alternatives, helping to model the different stationary points and transition states involved in the formation of the indolizine ring. acs.org In some cases, such as the reaction of pyridinium 1,4-zwitterionic thiolates with a copper carbene, a P-Cope elimination is a key step in the proposed mechanism. researchgate.net
Influence of Substituents on Reaction Regioselectivity and Yield
The nature and position of substituents on the starting materials can significantly impact the course of the reaction, affecting both the yield and the regioselectivity of the final indolizine product. In some silver-mediated cyclizations between 2-alkylpyridines and terminal alkynes, the presence of an ester group in the pyridine side chain generally leads to higher yields. rsc.org However, the influence of electronics can be inconsistent across different systems. One study reported that the electronic character of substituents on the alkynes had no influence on the reaction outcome. rsc.org In contrast, another study found that in the synthesis of 1,2,3-trisubstituted indolizines, higher yields were obtained when electron-rich alkynes were used as starting materials. rsc.org The regioselectivity of reactions, such as the palladium-catalyzed annulation of 2-(pyridine-2-yl) acetonitrile (B52724) derivatives with propargyl carbonates, can be highly dependent on the choice of the phosphine (B1218219) ligand used in the catalytic system. organic-chemistry.org
Chemical Transformations and Derivatization Strategies of Ethyl Indolizine 3 Carboxylate Scaffolds
Functionalization of the Indolizine (B1195054) Ring System
The indolizine nucleus, particularly the C1 and C3 positions of the pyrrole (B145914) moiety, is susceptible to electrophilic attack. This reactivity allows for the direct introduction of various substituents, enabling the diversification of the core structure.
Direct Arylation and Alkylation Reactions
Direct arylation of the indolizine core represents an efficient method for creating C-C bonds. A highly effective protocol for the palladium-catalyzed selective arylation of indolizines at the C-3 position has been developed. This transformation proceeds via an electrophilic substitution pathway. The reaction tolerates a variety of substituents on both the indolizine scaffold and the aryl bromide, providing rapid access to C-3 arylated indolizines in good to excellent yields.
Optimization of the reaction conditions identified that the arylation proceeds efficiently in the presence of a palladium catalyst such as PdCl2(PPh3)2, with potassium acetate (B1210297) (KOAc) as a base and the addition of water in N-Methyl-2-pyrrolidone (NMP) as the solvent at 100 °C. This method is effective for various indolizine substrates, including those bearing electron-withdrawing groups like esters.
Table 1: Examples of Palladium-Catalyzed C-3 Arylation of Indolizine Derivatives
| Indolizine Substrate | Aryl Bromide | Yield (%) |
|---|---|---|
| 2-cyanoindolizine | 4-nitrophenyl bromide | 98% |
| 2-cyanoindolizine | 4-methoxyphenyl bromide | 99% |
| 2-methylindolizine | 4-nitrophenyl bromide | 99% |
This table presents data on the arylation of related indolizine scaffolds to illustrate the methodology's scope.
C-H Functionalization and C-H Amination Reactions
Direct C-H functionalization is a powerful tool for modifying heterocyclic systems without the need for pre-functionalized starting materials. For the indolizine scaffold, the C-3 position is reactive toward electrophilic reagents, including aryldiazonium salts. This reaction provides a practical and rapid method for the synthesis of 3-azoindolizine derivatives, representing a form of C-H amination. nih.gov
The reaction proceeds by adding an aryl diazonium tetrafluoroborate (B81430) salt to a solution of the indolizine derivative in a solvent like dichloromethane (B109758) (CH2Cl2) at room temperature. nih.gov The transformation is typically very fast, often completing within minutes, and affords the desired C-3 functionalized products in excellent yields. nih.gov This method is applicable to a range of substituted indolizines and diazonium salts. nih.gov
Table 2: Synthesis of 3-Azoindolizine Derivatives via C-H Functionalization
| Indolizine Substrate | Aryldiazonium Tetrafluoroborate | Solvent | Yield (%) |
|---|---|---|---|
| 2-phenylindolizine | Phenyldiazonium tetrafluoroborate | CH2Cl2 | 98% |
| 2-phenylindolizine | 4-Chlorophenyldiazonium tetrafluoroborate | CH2Cl2 | 95% |
| 2-phenylindolizine | 4-Bromophenyldiazonium tetrafluoroborate | CH2Cl2 | 97% |
| 2-phenylindolizine | 4-Methoxyphenyldiazonium tetrafluoroborate | CH2Cl2 | 96% |
Data sourced from a study on the rapid synthesis of azoindolizine derivatives. nih.gov
Friedel–Crafts Reactions for C3 Functionalization
The Friedel–Crafts reaction and its variants are classic methods for C-C bond formation via electrophilic aromatic substitution. A highly efficient Friedel–Crafts type hydroxyalkylation at the C-3 position of indolizines has been achieved using (hetero)arylglyoxals as electrophiles. nih.govrsc.org This reaction is effectively promoted by hexafluoroisopropanol (HFIP) under mild conditions, leading to a variety of polyfunctionalized indolizines in excellent yields. nih.govrsc.org
The process involves reacting an indolizine ester with a glyoxal (B1671930) in dichloromethane at room temperature, with HFIP acting as a crucial promoter. nih.gov This method allows for the direct installation of an α-hydroxyketone moiety at the C-3 position, which can serve as a versatile handle for further chemical transformations. nih.govrsc.orgrsc.org
Table 3: Examples of HFIP-Promoted Friedel–Crafts C3-Hydroxyalkylation of Indolizine Esters
| Indolizine Substrate | Glyoxal Reagent | Product | Yield (%) |
|---|---|---|---|
| Ethyl 2-phenylindolizine-1-carboxylate | Phenylglyoxal | Ethyl 3-(1-hydroxy-2-oxo-2-phenylethyl)-2-phenylindolizine-1-carboxylate | 98% |
| Ethyl 2-phenylindolizine-1-carboxylate | 4-Tolylglyoxal | Ethyl 3-(1-hydroxy-2-oxo-2-(p-tolyl)ethyl)-2-phenylindolizine-1-carboxylate | 100% |
| Ethyl 2-(p-tolyl)indolizine-1-carboxylate | 4-Chlorophenylglyoxal | Ethyl 3-(2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl)-2-(p-tolyl)indolizine-1-carboxylate | 98% |
Data derived from research on the C3 functionalization of indolizines via HFIP-promoted Friedel–Crafts reactions. nih.govrsc.org
Cyclization Reactions to Form Fused Heterocycles
The functional groups introduced onto the indolizine ring can participate in subsequent intramolecular reactions to build more complex, fused heterocyclic systems.
Acid-Catalyzed Deacetylation-Cyclization to Pyranoindolizinones
Information regarding the specific acid-catalyzed deacetylation-cyclization of ethyl indolizine-3-carboxylate derivatives to form pyranoindolizinones was not found in the reviewed scientific literature. This specific transformation appears to be a highly specialized reaction pathway that is not widely documented.
Formation of Furoindolizinone Derivatives
Similarly, specific methods for the formation of furoindolizinone derivatives directly from this compound scaffolds were not identified in the surveyed literature. While intramolecular cyclizations of functionalized heterocycles are common, the direct conversion to this particular fused system from the specified starting material is not described in the available sources.
Intramolecular Aldol-Type Condensations
Intramolecular aldol-type condensations are a powerful strategy for constructing fused ring systems onto the indolizine core. A particularly effective method involves a domino sequence initiated by a Knoevenagel condensation, followed by an intramolecular aldol (B89426) cyclization. This approach has been successfully employed to create polysubstituted indolizines by building a new pyridine (B92270) ring onto a pyrrole precursor, effectively forming the indolizine skeleton in a controlled manner.
This annulation process typically starts with a pyrrole-2-carboxaldehyde derivative, which undergoes a Knoevenagel condensation with an active methylene (B1212753) compound. The resulting intermediate is designed to undergo a subsequent intramolecular aldol-type cyclization, leading to the formation of a densely functionalized indolizine. The versatility of this method allows for the introduction of various substituents at the 5, 6, and 7-positions of the indolizine ring, depending on the choice of the active methylene partner. This strategy provides an efficient route to complex indolizine frameworks from readily available starting materials.
| Starting Material | Active Methylene Partner | Key Reaction Steps | Product Type |
|---|---|---|---|
| Pyrrole-2-carboxaldehyde | Malononitrile | Domino Knoevenagel condensation / Intramolecular aldol cyclization | Polysubstituted Indolizine |
| Substituted Pyrrole-2-carboxaldehydes | Ethyl Cyanoacetate | [4 + 2] Annulation via domino sequence | Indolizines with diverse substituents at positions 5, 6, and 7 |
Substituent Modification and Exchange Reactions
The functional groups attached to the this compound scaffold, such as methylthio groups or the ester moiety itself, can be modified or exchanged to introduce new functionalities and build molecular complexity.
While the synthesis of methylthio-substituted indolizines has been reported, the direct replacement of the methylthio group on the this compound scaffold is not extensively documented in the literature. However, transformations of methylthio groups on other nitrogen-containing heterocycles are well-known and suggest plausible pathways for modifying such derivatives.
One common strategy for the removal of a methylthio group is reductive desulfurization. This reaction is typically accomplished using Raney Nickel (Ra-Ni), a reagent widely employed for cleaving carbon-sulfur bonds. organicreactions.org This process would replace the methylthio group with a hydrogen atom, providing a route to indolizine derivatives that are unsubstituted at that position. organic-chemistry.org
Another potential, though less documented, pathway could involve nucleophilic aromatic substitution. For a nucleophilic attack to be feasible, the indolizine ring typically requires activation by strongly electron-withdrawing groups. For instance, 5-chloroindolizines activated by an adjacent cyano group have been shown to undergo nucleophilic substitution with various nucleophiles. nih.gov A similar principle might apply to methylthio-indolizines if the ring is sufficiently electron-deficient, allowing the methylthio group (or its oxidized sulfoxide/sulfone derivatives) to act as a leaving group.
The ester group at the 3-position of the indolizine ring is a versatile handle for various chemical transformations, allowing for its conversion into other important functional groups such as carboxylic acids, alcohols, and amides.
Hydrolysis to Carboxylic Acid: The ethyl ester can be readily hydrolyzed under basic conditions, for example, using aqueous potassium hydroxide (B78521) (KOH), to yield the corresponding indolizine-3-carboxylic acid. nih.govnih.gov This transformation provides a key intermediate for further reactions, such as decarboxylation or coupling reactions to form amides.
Reduction to Alcohol: The ester can be reduced to a primary alcohol, (indolizin-3-yl)methanol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required for this transformation, as milder reagents such as sodium borohydride (B1222165) are generally not reactive enough to reduce esters. ic.ac.uklibretexts.orglibretexts.org The reaction typically proceeds by nucleophilic addition of a hydride to the ester carbonyl, followed by elimination of the ethoxide and a second hydride addition to the intermediate aldehyde. masterorganicchemistry.com
Conversion to Amide: The this compound can be converted into an indolizine-3-carboxamide through amidation. This can be achieved by direct reaction with an amine, often requiring a coupling agent such as HBTU to facilitate the reaction. organic-chemistry.orgnih.gov Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents. asiaresearchnews.com Hydrazinolysis, the reaction with hydrazine, provides the corresponding carbohydrazide, which is a useful intermediate for synthesizing other heterocyclic systems. nih.gov
| Transformation | Reagent(s) | Product Functional Group |
|---|---|---|
| Hydrolysis | KOH (aq) / Heat | Carboxylic Acid |
| Reduction | 1. LiAlH₄ in dry ether/THF 2. H₃O⁺ workup | Primary Alcohol |
| Amidation (from acid) | 1. Hydrolysis to acid 2. Amine, Coupling Agent (e.g., HBTU, EDC) | Amide |
| Hydrazinolysis | Hydrazine Hydrate | Carbohydrazide |
Development of π-Expanded Indolizine Analogues
There is significant interest in developing π-expanded indolizine analogues due to their unique photophysical properties and potential applications in optoelectronic devices like organic light-emitting diodes (OLEDs) and as fluorescent probes. chim.itrsc.org These larger, polycyclic aromatic systems are created by fusing additional aromatic rings onto the basic indolizine framework.
The synthetic strategies to achieve these π-expanded systems often involve intramolecular cyclization reactions or annulation processes. rsc.org For example, transition metal-catalyzed reactions, such as palladium- or copper-catalyzed cyclizations, are frequently used to construct the extended ring systems. These methods can involve the intramolecular reaction of strategically placed alkyne and alkene functionalities on the indolizine precursor.
Another approach involves building the indolizine core from larger, pre-functionalized building blocks. For instance, derivatives of quinoline (B57606) or isoquinoline (B145761) (which are benzofused pyridines) can be used in place of pyridine in classical indolizine syntheses, directly yielding π-expanded benzoindolizine structures. rsc.org The goal of these synthetic efforts is to create stable, tunable polycyclic aromatic compounds where the electronic and optical properties, such as the HOMO-LUMO gap, can be precisely controlled by the extent and direction of the π-expansion. nih.gov This fine-tuning allows for the development of materials with specific fluorescence colors and enhanced stability, making them promising candidates for advanced material science applications. chim.it
Structural Elucidation and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of ethyl indolizine-3-carboxylate in solution. By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, a complete and unambiguous assignment of all protons and carbons in the molecule can be achieved.
¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the electronic environment and connectivity of hydrogen atoms. The protons of the ethyl ester group typically appear as a characteristic triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, due to spin-spin coupling. The protons on the indolizine (B1195054) ring resonate in the aromatic region, with their specific chemical shifts being highly sensitive to their position on the bicyclic system. For instance, the proton at the C5 position is often the most deshielded and appears furthest downfield.
While specific data for this compound is not widely published, data from analogous compounds like 1-butyl 3-ethyl indolizine-1,3-dicarboxylate provides representative chemical shifts for the ethyl carboxylate group at the 3-position and for the indolizine ring system rsc.org.
Table 1: Representative ¹H and ¹³C NMR Data for the this compound Moiety Data is based on analogous structures and general principles of NMR spectroscopy.
| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Indolizine Ring Protons | |||
| H-1, H-2 | ~7.5 - 8.0 | Varies | ~105 - 125 |
| H-5 | ~9.5 | d | ~125 - 128 |
| H-6, H-7, H-8 | ~6.9 - 7.4 | m | ~114 - 120 |
| Ethyl Carboxylate Group | |||
| -O-CH₂-CH₃ | ~4.40 | q | ~60.3 |
| -O-CH₂-CH₃ | ~1.43 | t | ~14.5 |
| -C=O | - | - | ~164.3 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.
The most prominent feature is the strong absorption band from the ester carbonyl (C=O) stretch, which typically appears in the range of 1730-1690 cm⁻¹ rsc.orgorgchemboulder.com. The exact position is influenced by conjugation with the indolizine ring system. Additionally, the C-O single bond stretches of the ester group produce strong bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹ orgchemboulder.com.
The aromatic nature of the indolizine ring is confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region pressbooks.pub.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H (ethyl) | Stretch | 3000 - 2850 | Medium |
| Ester C=O | Stretch | 1730 - 1690 | Strong |
| Aromatic C=C | In-ring Stretch | 1600 - 1450 | Medium-Variable |
| Ester C-O | Stretch | 1300 - 1000 | Strong |
| Aromatic C-H | Out-of-plane Bend | 900 - 675 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally determining the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically within 5 ppm).
For this compound, with the molecular formula C₁₁H₁₁NO₂, the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated. An experimental HRMS measurement that matches this theoretical value provides powerful evidence for the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass. This method is crucial for confirming the identity of newly synthesized compounds. For example, HRMS analysis of various indole (B1671886) derivatives confirms their calculated molecular formulas by matching the found m/z values.
Table 3: HRMS Data for this compound
| Molecular Formula | Ion Type | Calculated m/z | Observed m/z |
|---|---|---|---|
| C₁₁H₁₁NO₂ | [M+H]⁺ | 190.0817 | Expected within 5 ppm of calculated value |
| C₁₁H₁₁NO₂ | [M+Na]⁺ | 212.0636 | Expected within 5 ppm of calculated value |
Single-Crystal X-ray Diffraction for Solid-State Structural Analysis
Table 4: Representative Single-Crystal X-ray Diffraction Data for an Ethyl Indolizine Carboxylate Derivative Data based on the analogous compound Ethyl 3-benzoylindolizine-1-carboxylate nih.govnih.gov.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅NO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.030 (2) |
| b (Å) | 19.223 (3) |
| c (Å) | 7.9652 (17) |
| β (°) | 103.073 (3) |
| Volume (ų) | 1495.9 (5) |
| Z (molecules/unit cell) | 4 |
Computational and Theoretical Studies on Ethyl Indolizine 3 Carboxylate Systems
Electronic Structure and Reactivity Analyses
This area of study focuses on the electron distribution within the molecule to predict its chemical behavior and reactivity.
Determination of Global Reactivity ParametersDerived from the HOMO and LUMO energy values, global reactivity parameters provide a quantitative measure of a molecule's reactivity and stability. These conceptual DFT parameters include:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2).
Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η).
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).
Calculation of these parameters for Ethyl indolizine-3-carboxylate would provide a quantitative basis for comparing its reactivity with other related compounds.
Intermolecular Interactions and Crystal Packing Analysis
This section would explore how individual molecules of this compound interact with each other to form a crystal lattice, which is crucial for understanding its solid-state properties.
Non-Covalent Interactions (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) StudiesNCI analysis is a visualization technique that reveals both attractive (e.g., hydrogen bonds, van der Waals forces) and repulsive (steric clashes) non-covalent interactions in real space. It is based on the electron density and its derivatives. The resulting plots show surfaces colored to indicate the type and strength of the interaction.
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonds and interactions based on the topology of the electron density. By locating bond critical points (BCPs) between atoms, one can characterize the nature of the interaction. For example, the values of the electron density (ρ) and its Laplacian (∇²ρ) at a BCP can distinguish between covalent bonds and weaker non-covalent interactions like hydrogen bonds. These studies would offer a detailed quantitative and qualitative picture of the forces holding the this compound crystal together.
Energy Framework Calculations
Energy framework analysis is a computational tool used to investigate the intermolecular interactions within a crystal lattice, providing a visual and quantitative understanding of the stability of the crystalline structure. This method involves calculating the interaction energies between a central molecule and its neighbors and classifying these energies into electrostatic, dispersion, and total energy components.
Reaction Mechanism Elucidation through Advanced Computational Modeling
Advanced computational modeling, particularly Density Functional Theory (DFT), is instrumental in elucidating the complex reaction mechanisms involved in the synthesis of indolizine (B1195054) scaffolds. The most common route, the 1,3-dipolar cycloaddition reaction (Huisgen [3+2] cycloaddition), involves the reaction of a pyridinium (B92312) ylide with an electron-deficient alkyne, such as ethyl propiolate. tandfonline.comnih.gov
Computational studies can map the entire reaction pathway, identifying transition states and intermediates. researchgate.net By calculating the Gibbs free energies of these species, researchers can determine the most energetically favorable route for the formation of the this compound core. researchgate.net These models help to explain the regioselectivity of the cycloaddition and the subsequent aromatization steps. For instance, theoretical calculations can predict the performance of different starting materials, such as various substituted pyridinium derivatives and alkynes, guiding the optimization of reaction conditions for higher yields and purity. researchgate.net This predictive power accelerates the development of efficient synthetic methodologies for novel indolizine derivatives. semanticscholar.orgnih.gov
Molecular Modeling for Ligand-Target Interactions
Molecular modeling techniques are crucial for understanding how this compound derivatives interact with biological targets, providing a rationale for their observed biological activities and guiding the design of more potent compounds.
Molecular Docking Investigations to Identify Potential Binding Sites
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used to screen virtual libraries of compounds and to understand the molecular basis of ligand-target recognition. For various this compound analogues, docking studies have successfully identified potential binding sites and key interactions with several important biological targets.
For example, in the context of anti-tubercular drug discovery, docking studies on ethyl-3-benzoyl-7-(trifluoromethyl) indolizine-1-carboxylate analogues identified the enoyl-acyl carrier protein reductase (InhA) as a potential molecular target. researchgate.net Similarly, for ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate analogues, malate (B86768) synthase was identified as a plausible target in Mycobacterium tuberculosis. nih.gov In studies targeting malaria vectors, derivatives of this compound were docked into acetylcholinesterase (AChE) and sterol carrier protein-2 (SCP-2), revealing potential mechanisms for their larvicidal activity. tandfonline.comnih.gov Anti-inflammatory research has also benefited from these methods, with docking studies showing that certain derivatives have a high affinity for COX-2, TNF-α, and IL-6. nih.gov These investigations provide critical information on the binding affinities and the specific hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. researchgate.netresearchgate.net
Table 1: Molecular Docking of this compound Derivatives
| Derivative Class | Biological Target | Key Findings |
| Ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylates | Acetylcholinesterase (AChE), Sterol Carrier Protein-2 (SCP-2) | Identified as potential targets for larvicidal activity against Anopheles arabiensis. tandfonline.comnih.gov |
| Ethyl-3-benzoyl-7-(trifluoromethyl) indolizine-1-carboxylates | Enoyl-acyl carrier protein reductase (InhA) | Identified as a potential molecular target for anti-tubercular activity. researchgate.net |
| Ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylates | Malate synthase (PDB: 5CBB) | Suggested as a possible target for anti-tubercular agents. nih.gov |
| 7-(Trifluoromethyl) substituted indolizines | COX-2, TNF-α, IL-6 | Showed high binding affinity, suggesting a mechanism for anti-inflammatory activity. nih.gov |
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Following molecular docking, molecular dynamics (MD) simulations are often performed to provide a more dynamic and realistic model of the ligand-target complex. MD simulations track the movements of atoms and molecules over time, allowing researchers to assess the conformational stability of the ligand in the binding pocket and the dynamics of its interactions with the protein.
For complexes involving this compound derivatives, MD simulations have been used to validate the stability of binding poses obtained from docking. tandfonline.comnih.gov These simulations, which can run for nanoseconds, confirm whether the key interactions, such as hydrogen bonds and hydrophobic contacts, are maintained over time. mdpi.com The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over the simulation period suggests a stable binding mode. mdpi.com Such studies have been applied to indolizine analogues targeting acetylcholinesterase and malate synthase, providing stronger evidence that these are viable biological targets. tandfonline.comnih.gov
Computational Approaches to Structure-Activity Relationship (SAR) Studies
Computational methods are integral to understanding the structure-activity relationships (SAR) of this compound derivatives. By correlating the structural features of a series of compounds with their biological activities, researchers can develop predictive models that guide the synthesis of more effective molecules.
Computational SAR studies often begin with the generation of a library of analogues where different functional groups are systematically varied. Molecular docking and other in silico analyses are then performed on these analogues. For instance, studies on anti-inflammatory indolizine derivatives have shown how substitutions on the benzoyl ring at the 3-position influence binding affinity with the COX-2 enzyme. nih.gov Similarly, in anti-tubercular research, the presence of specific substituents was computationally linked to higher activity against M. tuberculosis. researchgate.net In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling can also be part of these studies, predicting the pharmacokinetic properties and drug-likeness of the designed compounds. nih.gov By integrating computational predictions with experimental results, a comprehensive SAR model can be built, rationalizing why certain structural modifications lead to enhanced biological activity and providing a clear path for lead optimization. tandfonline.comresearchgate.net
Applications of Ethyl Indolizine 3 Carboxylate As a Synthetic Scaffold
Precursors in Complex Heterocycle Synthesis
The indolizine (B1195054) nucleus is a π-excessive system, making it an excellent component in cycloaddition reactions for the construction of larger, polycyclic aromatic frameworks.
Ethyl indolizine-3-carboxylate and its derivatives are effective precursors for the synthesis of cycl[3.2.2]azines, commonly referred to as cyclazines. The primary synthetic route involves an [8π+2π] cycloaddition reaction, where the indolizine system acts as the 8π component and reacts with a suitable dienophile (the 2π component). nih.gov
This reaction is typically performed with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), which readily react with the indolizine ring to form the cyclazine core. nih.gov The reaction proceeds by adding the dienophile across the indolizine system, leading to the formation of the new fused ring structure. This methodology has been successfully applied to indolizines bearing various functional groups, including the ethyl carboxylate moiety, to produce a range of substituted cyclazine derivatives. nih.gov
Table 1: Examples of Indolizine Precursors in Cyclazine Synthesis
| Indolizine Precursor | Dienophile | Resulting Framework | Reference |
|---|---|---|---|
| Indolizine-3-carboxylate derivative | Dimethyl acetylenedicarboxylate (DMAD) | Substituted Cycl[3.2.2]azine | nih.gov |
| 1-(2-Pyridyl)indolizine | Acetylenes | Indolizino-cyclazine | nih.gov |
The pyrano[2,3-b]indolizine framework, which incorporates the indolizine core, is a unique class of heterocycles with significant potential in materials science due to its strong fluorescence properties. rsc.orgrsc.org While not typically synthesized from a pre-formed this compound, these frameworks bearing a 3-carboxylate group are efficiently prepared in a multi-step, one-pot process starting from pyridinium (B92312) salts. rsc.orgrsc.org
The synthesis involves the reaction of pyridinium salts with diethyl 2-(ethoxymethylene)malonate. rsc.orgrsc.org This process allows for the direct construction of 2-oxo-2H-pyrano[2,3-b]indolizine-3-carboxylates with various substituents, providing refined control over their photophysical properties. rsc.org The use of different substituted picolinium salts enables the introduction of diverse functional groups onto the indolizine core, which in turn fine-tunes the resulting compound's characteristics. rsc.org
Current synthetic literature does not prominently feature this compound as a direct precursor for the synthesis of pyrazolo[1,5-a]pyridines. The most common and efficient routes to pyrazolo[1,5-a]pyridine-3-carboxylates involve a 1,3-dipolar cycloaddition reaction. This process typically uses N-aminopyridinium ylides, generated from the N-amination of substituted pyridines, which then react with substituted ethyl propiolate to form the target pyrazolo[1,5-a]pyridine (B1195680) core. nih.gov
Scaffold for Functional Materials Development
The inherent photophysical properties of the indolizine ring system make this compound and its derivatives attractive scaffolds for creating novel functional materials, particularly in the fields of optics and chemical sensing.
While various nitrogen-containing heterocyclic compounds are investigated for their potential in organic light-emitting diodes (OLEDs), specific data detailing the application of this compound as a key component in OLEDs is not extensively documented in current research. The development of OLED materials often focuses on scaffolds like carbazole (B46965) and indolo[3,2-b]indole derivatives, which have demonstrated high efficiency and stability. researchgate.netnih.gov
Indolizine derivatives, particularly those derived from the this compound scaffold, are recognized for their significant fluorescent properties. nih.gov These compounds often exhibit strong emission in the blue-to-yellow region of the visible spectrum, with high fluorescence quantum yields, making them suitable for applications as fluorescent markers and chemical sensors. rsc.orgnih.gov
The fused 2-oxo-pyrano[2,3-b]indolizine-3-carboxylates are a class of dyes that demonstrate particularly strong emission across various solvents, with quantum yields reaching as high as 92%. rsc.orgresearchgate.net The strong fluorescence is attributed to the electronic structure of the indolizine core, which facilitates an efficient radiative decay process. rsc.org By modifying the substituents on the indolizine ring, the absorption and emission wavelengths can be systematically tuned. rsc.orgresearchgate.net
This tunability allows for the rational design of fluorescent probes for specific applications. For example, indolizine-based fluorophores have been developed as pH sensors. nih.govnih.gov These sensors often operate based on an intramolecular charge transfer (ICT) mechanism, where the protonation or deprotonation of a functional group on the molecule alters the electronic distribution and, consequently, the fluorescence emission. nih.gov Furthermore, novel indolizine-based probes have been designed for the selective "turn-on" detection of analytes like sulfite. rsc.org
Table 2: Photophysical Properties of Representative Pyrano[2,3-b]indolizine-3-carboxylate Dyes (in DCM)
| Compound | Substituent | λabs (nm) | λem (nm) | Fluorescence Quantum Yield (Φfl) | Reference |
|---|---|---|---|---|---|
| 2b | 6-Methyl | 420 | 450 | 0.77 | rsc.org |
| 2f | 6,7-Benzo | 415 | 440 | 0.33 | rsc.orgresearchgate.net |
| 2g | 8-Methyl | 425 | 455 | 0.92 | researchgate.net |
| 6a | 8-(Methylpyridinium-alkene) | 503 | 580 | 0.44 | rsc.orgresearchgate.net |
Fine-Tuning of Photophysical Properties through Structural Modification
The indolizine core, particularly when functionalized as an ethyl carboxylate derivative, serves as a versatile platform for developing fluorescent compounds. The inherent photophysical properties of this scaffold can be precisely controlled and fine-tuned through systematic structural modifications. Researchers have demonstrated that the introduction of various substituents and the extension of the π-conjugated system can significantly alter the absorption and emission characteristics, as well as the fluorescence quantum yields of these molecules. rsc.orgrsc.org
A notable example involves the synthesis of 2-oxo-2H-pyrano[2,3-b]indolizine-3-carboxylates, which are coumarin (B35378) analogs based on the indolizine framework. By strategically placing different substituents on this core structure, it is possible to achieve refined control over their photophysical behavior. rsc.org These dyes typically exhibit absorption and emission spectra in the blue-green region of the electromagnetic spectrum. rsc.org The parent 2-oxo-pyrano[2,3-b]indolizine-3-carboxylate is characterized as an electron-deficient system with a low-lying LUMO (Lowest Unoccupied Molecular Orbital). rsc.org This electronic structure, featuring a significant overlap between the HOMO (Highest Occupied Molecular Orbital) and LUMO, is responsible for the high fluorescence quantum yields observed in many derivatives, with some reaching up to 92%. rsc.org
Further modifications, such as the synthesis of L-shaped π-extended compounds incorporating pyrrolo[1,2-a] ijper.orgsemanticscholar.orgnaphthyridine units, have yielded molecules with fluorescence ranging from sky-blue to golden-orange, often with high quantum yields, even in polar solvents. rsc.org This tunability makes indolizine-based structures suitable for applications in organic light-emitting devices (OLEDs) and as dyes for dye-sensitized solar cells (DSSC). rsc.org
The table below summarizes the photophysical properties of selected indolizine derivatives, illustrating the effect of structural modifications.
| Derivative | Absorption Max (λabs) | Emission Max (λem) | Fluorescence Quantum Yield (Φfl) | Solvent |
| 2-oxo-pyrano[2,3-b]indolizine-3-carboxylates | Blue-Green Region | Blue-Green Region | Up to 92% | Not Specified |
| 11-benzyl-7-hydroxyisochromeno[4,3-b]indol-5-one | 382 nm | 496 nm | 42% | DCM |
| π-extended pyrrolo[1,2-a] ijper.orgsemanticscholar.orgnaphthyridines | Not Specified | Sky-blue to Golden-orange | High | Various (including polar) |
Utilization in Chemical Probe Development and Ligand Design
The this compound scaffold is a valuable starting point for the development of specialized chemical probes and the rational design of ligands for biological targets. nih.gov Its favorable photophysical properties, combined with the potential for diverse functionalization, allow for the creation of molecules that can be used for biological imaging and as inhibitors for specific enzymes. rsc.orgnih.gov
In the realm of chemical probe development, fluorescent indolizine derivatives have been successfully employed for cellular imaging. For instance, studies with 2-oxo-pyrano[2,3-b]indolizines have shown that these compounds can penetrate the membranes of living cells. rsc.org By introducing a positive charge into the structure, researchers were able to create an analog that, while unable to cross the cell membrane on its own, could specifically stain the nucleus after the membrane was permeabilized. rsc.org This demonstrates the potential of designing indolizine-based probes for targeted imaging of intracellular organelles. rsc.org
In ligand design, the ethyl indolizine-carboxylate framework has been extensively used to generate series of compounds targeting various enzymes and proteins. By modifying substituents at different positions of the indolizine ring, scientists have developed potent and selective inhibitors for several important biological targets.
Cyclooxygenase (COX) Inhibitors : A series of ethyl 7-methoxy-2-substituted-3-(substituted benzoyl) indolizine-1-carboxylates were designed and synthesized as inhibitors of the COX-2 enzyme, which is implicated in inflammation. ijper.org Similarly, ethyl benzoate (B1203000) derivatives bearing indolizine moieties have been evaluated for their inhibitory activity against both COX-1 and COX-2, showing preferential inhibition of COX-2. nih.gov
Anti-tubercular Agents : Ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate analogues have been identified as potent agents against Mycobacterium tuberculosis. nih.gov In silico analysis suggests that these compounds may target the malate (B86768) synthase enzyme, which is crucial for the bacterium's survival. nih.gov
Larvicidal Agents : Researchers have synthesized ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate analogues as larvicidal agents against Anopheles arabiensis, a mosquito species that transmits malaria. tandfonline.com Computational studies indicate that these compounds may act by inhibiting the larval Acetylcholinesterase (AChE) enzyme and the Sterol Carrier Protein-2 (SCP-2). tandfonline.com
The table below provides examples of ligands designed from the ethyl indolizine-carboxylate scaffold and their corresponding biological targets.
| Indolizine Derivative Class | Target | Application |
| Ethyl 7-methoxy-2-substituted-3-(substituted benzoyl) indolizine-1-carboxylates | Cyclooxygenase-2 (COX-2) | Anti-inflammatory |
| Ethyl benzoate bearing indolizine moieties | Cyclooxygenase-1/2 (COX-1/2) | Anti-inflammatory |
| Ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylates | Malate synthase (M. tuberculosis) | Anti-tubercular |
| Ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylates | Acetylcholinesterase (AChE), Sterol Carrier Protein-2 (SCP-2) | Larvicidal |
Future Research Directions and Emerging Paradigms in Ethyl Indolizine 3 Carboxylate Chemistry
Development of Novel and Highly Efficient Synthetic Routes
While classical methods such as the Tschitschibabin and Scholtz reactions have been foundational, contemporary research is focused on overcoming their limitations by developing more efficient and versatile synthetic protocols. chim.itnih.gov The desire for complex substitution patterns that are difficult to achieve with traditional methods has spurred the discovery of entirely new pathways. nih.govrsc.org
Modern strategies increasingly employ transition-metal catalysis, including palladium and copper-catalyzed reactions, which offer high efficiency and selectivity. nih.govijettjournal.org For instance, palladium-catalyzed oxidative carbonylation of propargylic pyridines provides a direct route to certain indolizine (B1195054) derivatives. researchgate.net Multi-component reactions are also gaining prominence as they allow for the construction of complex indolizine structures in a single step from simple starting materials, enhancing step- and atom-economy. chim.it An efficient multi-component protocol has been developed involving N-heterocyclic substrates, α-bromo carbonyl compounds, and 1,2-allenyl ketones to synthesize 1,2,3-trisubstituted indolizines. chim.it Furthermore, radical-induced synthetic approaches are emerging as a powerful tool for constructing C-C or C-X bonds efficiently under mild conditions. rsc.org
Table 1: Comparison of Selected Modern Synthetic Routes to Indolizine Derivatives
| Synthetic Strategy | Key Reactants | Catalyst/Reagents | Key Features | Reference |
|---|---|---|---|---|
| Multi-Component Reaction | Pyridine (B92270), α-bromo carbonyl, 1,2-allenyl ketone | Molecular oxygen | Forms 1,2,3-trisubstituted indolizines under mild conditions. | chim.it |
| Iodine-Mediated Oxidative Cyclization | 2-Alkylpyridines, enolizable aldehydes | Iodine | Direct synthesis of 1,3-disubstituted indolizines. | rsc.org |
| Copper-Catalyzed Domino Reaction | Pyridine-2-carbaldehyde, secondary amine, terminal alkyne | Copper nanoparticles on activated carbon | One-pot synthesis via amination/alkynylative cyclization. | researchgate.net |
| Metal-Free Cascade Reaction | Methyl 2-(pyridin-2-yl)acetate, bromonitroolefin | Base | Proceeds via a Michael addition/SN2/aromatization cascade. | nih.gov |
| Radical Cyclization/Cross-Coupling | Various radical precursors | Radical initiator | Offers high atom- and step-economy for C-C or C-X bond formation. | rsc.org |
Exploration of Sustainable and Green Chemistry Methodologies for Synthesis
In line with the growing emphasis on environmental responsibility, a significant research thrust is the development of sustainable and green synthetic methods for ethyl indolizine-3-carboxylate and its analogues. ijettjournal.org These approaches aim to reduce waste, minimize the use of hazardous solvents and expensive or toxic catalysts, and improve energy efficiency. ijettjournal.orgtandfonline.com
Microwave-assisted organic synthesis has emerged as a powerful green tool, often leading to a dramatic reduction in reaction times (from hours to minutes), higher yields, and enhanced product purity compared to conventional heating methods. ijettjournal.orgtandfonline.com Another key area is the development of solvent-free reaction conditions and the use of eco-friendly catalysts. researchgate.netresearchgate.net For example, a straightforward room-temperature synthesis of 1,4-naphthoquinone-based indolizines has been established using a sustainable, bio-based copper(II) complex derived from cashew nut shell liquid. researchgate.net
The replacement of toxic transition-metal oxidants is another critical goal. A one-pot, transition-metal-free method for synthesizing multisubstituted indolizines utilizes the commercially available and environmentally benign organic oxidant TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). organic-chemistry.org Biocatalysis represents a frontier in green indolizine synthesis, with enzymes like Candida antarctica lipases (CAL A and CAL B) being used to catalyze one-pot cycloaddition reactions in aqueous media, offering high selectivity and eco-friendliness. nih.gov
Table 2: Overview of Green Synthesis Methodologies for Indolizine Derivatives
| Methodology | Key Features | Example/Catalyst | Advantages | Reference |
|---|---|---|---|---|
| Microwave-Assisted Synthesis | Use of microwave irradiation instead of conventional heating. | One-pot synthesis of pyrazolo[3,4-e]indolizine derivatives. | Reduced reaction time, higher yields, lower waste. | tandfonline.com |
| Bio-based Catalysis | Utilization of catalysts derived from renewable resources. | Copper(II) complex from cashew nut shell liquid. | Sustainable, avoids heavy metals. | researchgate.net |
| Biocatalysis | Use of enzymes to catalyze reactions. | Candida antarctica lipase A (CAL A). | High selectivity, aqueous media, eco-friendly. | nih.gov |
| Transition-Metal-Free Oxidation | Replacement of metal oxidants with organic alternatives. | TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). | Avoids toxic and expensive metals, mild conditions. | organic-chemistry.org |
| Eco-Friendly One-Pot Synthesis | Combining multiple reaction steps in a single pot using green conditions. | Synthesis of ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate analogues. | Improved efficiency, reduced waste. | tandfonline.comnih.gov |
Advanced Functionalization and Derivatization Strategies for Diverse Analogues
Future research will heavily focus on developing sophisticated strategies to functionalize the this compound core at various positions, thereby creating libraries of diverse analogues for screening in medicinal and materials science applications. researchgate.netasianpubs.org The electron-rich nature of the indolizine ring, particularly at the C-1 and C-3 positions, makes it amenable to electrophilic substitution, but modern methods are expanding the scope of possible transformations. chim.itmdpi.com
Palladium-catalyzed cross-coupling reactions have been instrumental, enabling, for example, the efficient arylation and heteroarylation of indolizines at the C-3 position. chim.it C-H functionalization is a particularly attractive strategy as it avoids the need for pre-functionalized starting materials, making synthetic routes more efficient. researchgate.net Cycloaddition reactions, such as the [8+2] cycloaddition of indolizines with dienophiles, provide a pathway to complex fused-ring systems known as cyclazines, further expanding the structural diversity accessible from the indolizine core. mdpi.com The synthesis of specific derivatives, such as ethyl 7-acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates, highlights the ability to introduce multiple functional groups onto the scaffold through multi-step synthetic sequences. asianpubs.orgresearchgate.net
Table 3: Selected Functionalization Strategies for the Indolizine Core
| Strategy | Position(s) Targeted | Reagents/Catalysts | Resulting Structure Type | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed Arylation | C-3 | Palladium catalysts | 3-Arylindolizines | chim.it |
| [8+2] Cycloaddition | Indolizine core (8π system) | Acetylenes (dienophiles) | Cycl[3.2.2]azines | mdpi.com |
| Mannich-type Reaction | C-1 or C-3 | Iminium ions (from aldehydes and amines) | 1- or 3-Aminomethylindolizines | chim.it |
| 1,3-Dipolar Cycloaddition | Forms the indolizine ring | Pyridinium (B92312) ylides, activated alkynes (e.g., ethyl propiolate) | Polysubstituted indolizine-1-carboxylates | tandfonline.comresearchgate.net |
| Halogenation/Cross-Coupling | C-10 (of fused systems) | NBS, NIS / Pd catalysts | 10-Aryl/heteroaryl oxazino[4,3-a]indoles | nih.gov |
Deeper Mechanistic Understanding of Key Reactions and Processes
A profound understanding of the underlying reaction mechanisms is crucial for optimizing existing synthetic routes and rationally designing new ones. Future research will continue to employ a combination of experimental and theoretical methods to elucidate the intricate pathways of indolizine formation and functionalization.
For instance, a possible pathway for a metal-free synthesis of indolizines has been proposed to proceed through a cascade of a Michael addition, tautomerization, intramolecular nucleophilic substitution, and elimination of a nitro group. nih.gov In transition-metal-catalyzed reactions, the identification of key intermediates is vital. The mechanism of a ruthenium(II)-assisted three-component reaction to form indolizines was carefully investigated through the structural characterization of ruthenium vinyl and ruthenium carbene intermediates, supported by deuterium-labeling experiments. researchgate.netacs.org Theoretical calculations, such as those used to predict the performance of different catalysts in the annulation of pyridinium 1,4-zwitterionic thiolates with a copper carbene, are becoming indispensable tools for mechanistic investigation. researchgate.net Studies on the photooxygenation of indolizines have revealed different mechanistic pathways (e.g., via a peroxidic zwitterion or a dioxetane intermediate) depending on the solvent, highlighting the subtle factors that can control reaction outcomes. acs.org
Table 4: Mechanistic Insights into Indolizine Synthesis
| Reaction Type | Proposed Key Intermediates | Investigative Methods | Key Findings | Reference |
|---|---|---|---|---|
| Ruthenium-Assisted 3-Component Reaction | Ruthenium vinyl and carbene complexes | Intermediate characterization, Deuterium-labeling | The reaction involves alkyne insertion into a Cα bond of an alkenylcarbene group. | researchgate.netacs.org |
| Metal-Free Cascade Reaction | Michael adduct, dihydroindolizine | Proposed based on previous reports | A sequence of Michael addition, intramolecular SN2, and elimination. | nih.gov |
| Copper Carbene Annulation | Copper carbene, cycloadduct | Theoretical calculations (DFT) | Calculations predicted the suitability of the annulation and performance of different catalysts. | researchgate.net |
| Photooxygenation | Peroxidic zwitterion (in methanol), Dioxetane (in acetonitrile) | Product analysis, sensitization studies | Reaction proceeds via a singlet oxygen mechanism with solvent-dependent pathways. | acs.org |
Integration of Computational Design with Synthetic Efforts for Targeted Compound Creation
The synergy between computational chemistry and synthetic organic chemistry is an emerging paradigm that promises to accelerate the discovery of novel this compound derivatives with tailored properties. In silico methods allow for the rational design of target molecules and the prediction of their biological activities before committing resources to their synthesis. researchgate.netresearchgate.net
Molecular docking studies are frequently employed to predict the binding interactions between designed indolizine analogues and biological targets. For example, computational docking was used to design a series of ethyl 7-methoxy-2-substituted-3-(substituted benzoyl) indolizine-1-carboxylates as potential inhibitors of the COX-2 enzyme. researchgate.net These studies can identify key structural features responsible for activity and guide the selection of substituents to enhance binding affinity. researchgate.netresearchgate.net This computational pre-screening led to the successful synthesis and in vitro confirmation of compounds with significant COX-2 inhibitory activity. researchgate.net This integrated approach, combining computational design, chemical synthesis, and biological evaluation, streamlines the drug discovery process, making it more efficient and targeted. nih.govdrugbank.com
Table 5: Examples of Computationally Guided Indolizine Design
| Biological Target | Computational Method | Key Design Insight/Prediction | Experimental Outcome | Reference |
|---|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Molecular Docking | Identified stable conformations similar to the known inhibitor Indomethacin. | Synthesized compounds showed promising in vitro COX-2 inhibition (IC50 of 6.56 µM for the lead compound). | researchgate.netresearchgate.net |
| Antimicrobial Agents | Molecular Docking | Predicted binding modes of indolizine-1-carbonitrile derivatives. | Synthesis and biological screening identified a lead compound with antibacterial and antifungal properties. | nih.gov |
| Dual COX/LOX Inhibitors | Induced Fit Docking | Elucidated interactions with amino acids in COX-1, COX-2, and LOX enzymes. | The lead compound showed preferential COX-2 inhibition and significant LOX inhibition in vitro and in vivo. | drugbank.com |
Q & A
Q. What are the standard synthetic routes for Ethyl indolizine-3-carboxylate, and how can reaction conditions be optimized for yield and purity?
this compound is typically synthesized via cyclization reactions involving pyridine or pyrrole precursors. A method highlighted in recent studies uses eco-friendly, low-temperature protocols (30 minutes reaction time) with benzoyl or fluorobenzoyl derivatives to form indolizine cores . Optimization involves adjusting solvent polarity, temperature, and catalyst loading. For example, column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization in ethyl acetate achieves >95% purity. Monitoring reaction progress via TLC and optimizing stoichiometry of reagents (e.g., 1.2 eq. of ethyl glyoxalate) can improve yields .
Q. What analytical techniques are critical for confirming the structure and purity of this compound derivatives?
Structural confirmation requires a combination of:
- 1H/13C-NMR : To identify proton environments (e.g., indolizine aromatic protons at δ 7.2–8.5 ppm) and carbonyl signals (δ 165–170 ppm) .
- LC-MS/HRMS : For molecular ion detection (e.g., [M+H]+ at m/z 398 in one derivative) and fragmentation patterns .
- Elemental analysis : To validate C, H, N content (e.g., C: 57.40%, H: 3.78%, N: 10.52% in a synthesized compound) .
Purity is assessed via HPLC (≥98% area under the curve) and melting point consistency .
Q. How are preliminary biological activities (e.g., antibacterial) screened for this compound derivatives?
Compounds are tested against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) strains using agar diffusion or microdilution assays. Activity is quantified via minimum inhibitory concentration (MIC) values (e.g., MIC = 16–64 µg/mL for active derivatives). Triplicate measurements with mean ± SD statistical analysis ensure reproducibility. Negative controls (DMSO) and reference antibiotics (e.g., ampicillin) validate assay reliability .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents at positions 1, 3, or 7) influence the bioactivity of this compound derivatives?
Substituents like 4-fluorobenzoyl or 4-methoxybenzoyl at position 3 enhance antibacterial activity by increasing lipophilicity and membrane penetration. Conversely, bulky groups at position 1 may sterically hinder target binding. SAR studies suggest that electron-withdrawing groups (e.g., -NO2) at position 7 improve antioxidant capacity, while amino groups (-NH2) enhance solubility but reduce potency . Computational docking (e.g., AutoDock Vina) can predict binding affinities to bacterial enzymes like DNA gyrase .
Q. How can researchers resolve contradictions in bioactivity data (e.g., inactive derivatives despite structural similarity)?
Contradictions often arise from subtle differences in stereoelectronic properties or assay conditions. Strategies include:
- Dose-response profiling : Testing inactive compounds at higher concentrations (up to 256 µg/mL) to exclude false negatives.
- Metabolic stability assays : Assessing whether derivatives are enzymatically degraded in vitro.
- Crystallography : Resolving 3D structures to identify conformational mismatches with biological targets .
Q. What catalytic systems (e.g., Ru(II), Pd) are effective for synthesizing indolizine-3-carboxylate derivatives, and how do they compare?
Ru(II)-catalyzed annulation (e.g., with azobenzenes) offers high regioselectivity for 3-carboxylate indolizines but requires inert conditions . Pd-based systems enable C-H functionalization but may suffer from lower yields (40–60% vs. 70–85% for Ru). Ligand selection (e.g., bidentate phosphines) and solvent (DMF vs. acetonitrile) critically influence turnover frequency. Comparative studies should track byproduct formation via GC-MS .
Q. How can computational methods (e.g., DFT, molecular dynamics) guide the design of this compound analogs?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular dynamics simulations (e.g., GROMACS) model ligand-protein interactions over time, identifying stable binding poses. For example, simulations of indolizine derivatives with CRTH2 receptors reveal that hydrophobic interactions dominate binding free energy (−8.2 kcal/mol) .
Q. What advanced spectroscopic techniques validate non-covalent interactions (e.g., hydrogen bonding) in indolizine derivatives?
- FT-IR : Detects carbonyl stretching frequencies (1690–1710 cm⁻¹) and hydrogen-bonded NH groups (3300–3500 cm⁻¹) .
- NOESY NMR : Identifies spatial proximity between aromatic protons and substituents, confirming regiochemistry .
- X-ray crystallography : Resolves crystal packing and π-π stacking interactions critical for solid-state stability .
Methodological Notes
- Data Analysis : Use tools like GraphPad Prism for dose-response curves and ANOVA for triplicate data .
- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, exact temperature gradients) to ensure reproducibility .
- Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., ethyl glyoxalate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
